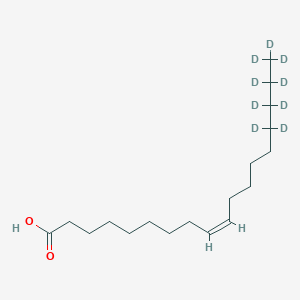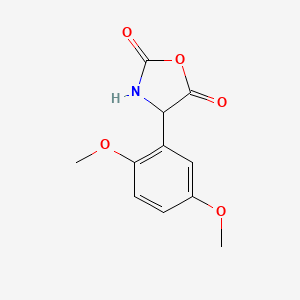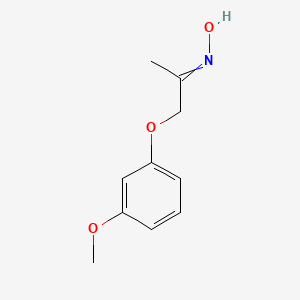
1-(3-Methoxyphenoxy)-2-propanone Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenoxy)-2-propanone Oxime is an organic compound that belongs to the class of oxime ethers. These compounds are characterized by the presence of the >C=N-O-R moiety, which significantly influences their biological activity
Preparation Methods
The synthesis of 1-(3-Methoxyphenoxy)-2-propanone Oxime typically involves the reaction of 1-(3-Methoxyphenoxy)-2-propanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Methoxyphenoxy)-2-propanone Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming new oxime ethers or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methoxyphenoxy)-2-propanone Oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The biological activity of 1-(3-Methoxyphenoxy)-2-propanone Oxime is primarily due to its ability to interact with specific molecular targets. The oxime group can form stable complexes with metal ions or enzymes, influencing their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
1-(3-Methoxyphenoxy)-2-propanone Oxime can be compared with other oxime ethers, such as:
Fluvoxamine: An antidepressant with a similar oxime ether structure.
Oxiconazole: An antifungal agent with an oxime ether moiety.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. While similar compounds may share some properties, the exact nature of the interactions and applications can vary significantly.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenoxy)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-8(11-12)7-14-10-5-3-4-9(6-10)13-2/h3-6,12H,7H2,1-2H3 |
InChI Key |
PZMXUUBKSQAWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)COC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
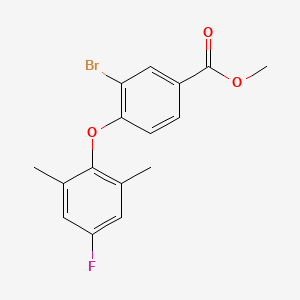
![1-Chloro-6-fluorodibenzo[b,d]furan](/img/structure/B13707976.png)
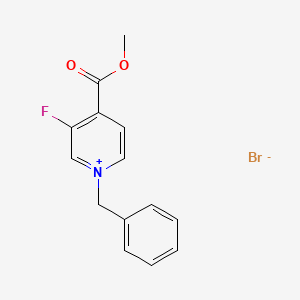
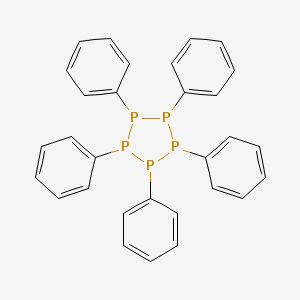
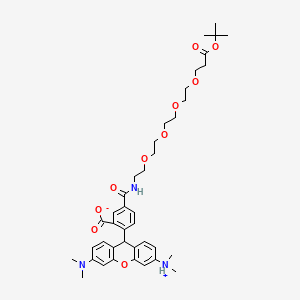
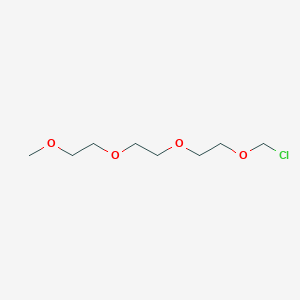
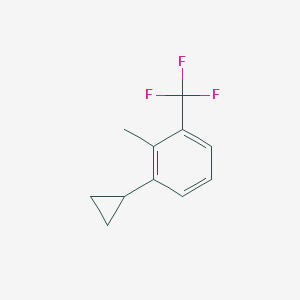
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)
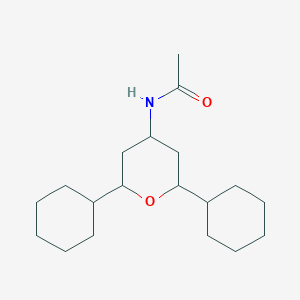
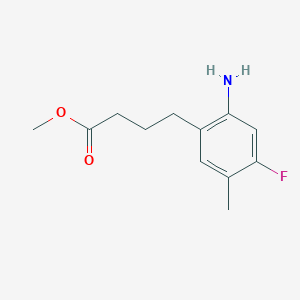
![Methyl 2-[Bis(Boc)amino]-3-(4-bromo-2-fluorophenyl)propanoate](/img/structure/B13708048.png)
